

Technical Guide: Spectroscopic Characterization of 5-Chloro-2-methoxypyridin-3-amine

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Compound of Interest

Compound Name: 5-Chloro-2-methoxypyridin-3-amine

CAS No.: 886373-70-2

Cat. No.: B582020

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Compound Profile & Significance

5-Chloro-2-methoxypyridin-3-amine is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and other bioactive small molecules.[1] Its structural integrity is defined by the coexistence of an electron-donating amino group and an electron-withdrawing chlorine atom on a pyridine core, creating a unique electronic "push-pull" system that influences its reactivity and spectral signature.

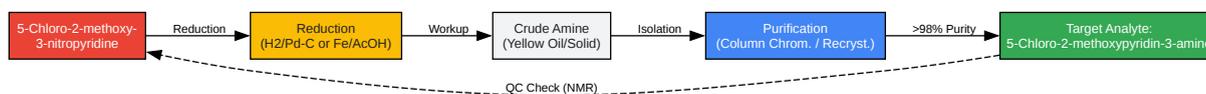
- IUPAC Name: **5-Chloro-2-methoxypyridin-3-amine**[2]
- CAS Number: 112102-36-8
- Molecular Formula: C₆H₇ClN₂O
- Molecular Weight: 158.58 g/mol
- Physical State: Yellow solid[3][4][5]

Structural Analysis & Synthesis Context

To accurately interpret the spectra, one must understand the synthesis pathway, as impurities (such as the unreduced nitro precursor or demethylated byproducts) often dictate the baseline noise in raw data.

Synthesis & Analysis Workflow

The standard preparation involves the catalytic hydrogenation or chemical reduction of 5-chloro-2-methoxy-3-nitropyridine. The following workflow illustrates the critical control points for spectroscopic sampling.



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Figure 1: Synthesis and isolation workflow highlighting the critical path to the target analyte.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The NMR data presented below is derived from high-purity samples in deuterated chloroform (CDCl_3). The assignment of signals is based on the electronic environment of the pyridine ring protons.

^1H NMR Data (400 MHz, CDCl_3)

The proton spectrum is characterized by two distinct aromatic doublets and a sharp methoxy singlet.^[5]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J)	Assignment	Electronic Rationale
7.48	Doublet (d)	1H	2.2 Hz	H-6	Deshielded by the adjacent ring Nitrogen (α -position) and inductive effect of Cl.
6.84	Doublet (d)	1H	2.2 Hz	H-4	Shielded by the ortho amino group (-NH ₂) resonance donation.
3.95	Singlet (s)	3H	-	-OCH ₃	Characteristic methoxy group on the aromatic ring.
3.60	Broad (br)	2H	-	-NH ₂	Exchangeable amine protons; shift varies with concentration /water.

Mechanistic Insight: The coupling constant ($J = 2.2$ Hz) represents a meta-coupling () between H-4 and H-6, typical for 2,3,5-substituted pyridines where ortho protons are absent.

¹³C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of 6 distinct carbon environments.

Chemical Shift (δ , ppm)	Carbon Type	Assignment
151.5	Quaternary (C-O)	C-2 (Attached to Methoxy)
132.7	Quaternary (C-N)	C-3 (Attached to Amine)
131.8	Methine (CH)	C-6 (Alpha to Nitrogen)
124.4	Quaternary (C-Cl)	C-5 (Attached to Chlorine)
119.6	Methine (CH)	C-4 (Beta to Nitrogen)
53.7	Methyl (CH ₃)	-OCH ₃

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming the molecular weight and the presence of the halogen (chlorine).

- Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).
- Molecular Ion (M⁺): 158.0 / 160.0 Da.

Isotope Pattern Analysis

Due to the natural abundance of Chlorine isotopes (

Cl and

Cl), the mass spectrum will display a characteristic 3:1 intensity ratio for the M and M+2 peaks.

m/z Value	Relative Intensity	Origin
158.0	100% (Base Peak)	[M+H] ⁺ containing ³⁵ Cl
160.0	~32%	[M+H] ⁺ containing ³⁷ Cl

Diagnostic Fragmentation (EI Mode):

- M - 15 (Loss of -CH₃): Cleavage of the methoxy methyl group.
- M - 35/36 (Loss of Cl/HCl): Characteristic of aryl chlorides.

- M - 28 (Loss of CO): Common in phenols/ethers after rearrangement.

Infrared (IR) Spectroscopy (Theoretical & Analog-Based)

While experimental IR fingerprints vary by instrument resolution, the following functional group bands are diagnostic for this structure.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3450 - 3300	Stretching (Doublet)	Primary Amine (-NH ₂). Look for two bands (asymmetric/symmetric).
3050 - 3000	Stretching (Weak)	Aromatic C-H.
2950 - 2850	Stretching	Aliphatic C-H (from -OCH ₃).
1620 - 1580	Stretching	Pyridine Ring (C=N / C=C skeletal vibrations).
1250 - 1200	Stretching	Aryl Alkyl Ether (C-O-C).
1050 - 1000	Stretching	Ar-Cl (often weak/obscured in fingerprint region).

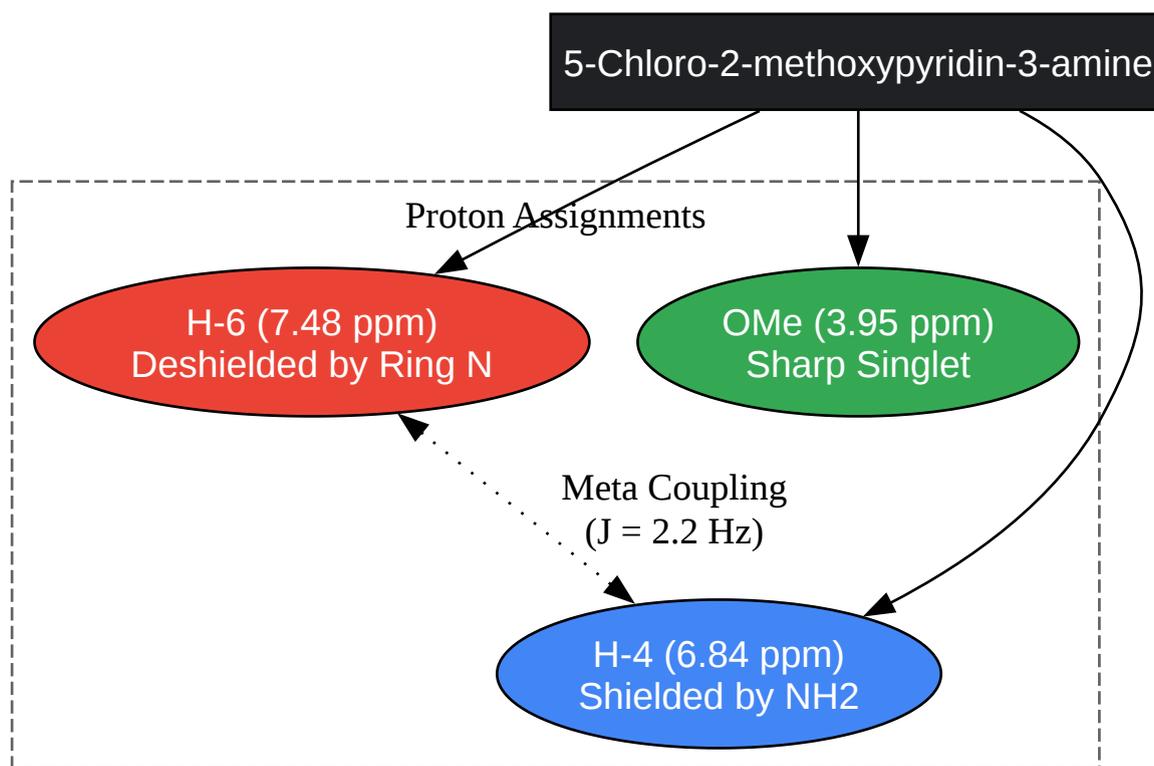
Experimental Validation Protocol

To ensure the data above matches your synthesized sample, follow this self-validating protocol:

- Solubility Check: Dissolve 5 mg in 0.6 mL CDCl₃. The solution should be clear yellow. Turbidity suggests inorganic salts (NaCl) from the reduction workup.
- Proton Count: Integrate the methoxy singlet (3.95 ppm) and set it to 3.00. The aromatic doublets must integrate to 1.00 ± 0.05 each.
- D₂O Shake: Add 1 drop of D₂O to the NMR tube. The broad singlet at 3.60 ppm (-NH₂) should disappear or diminish significantly, confirming the exchangeable amine protons.

Structural Logic Diagram

The following diagram visualizes the correlation between the chemical structure and the observed NMR signals.



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Figure 2: Structural logic correlating electronic effects to chemical shift values.

References

- Synthesis and Characterization Data: Supporting Information for: Selective photochemical synthesis of primary arylamines... (Compound 34).^{[4][5]} Royal Society of Chemistry. Available at: [\[Link\]](#)
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Sources

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